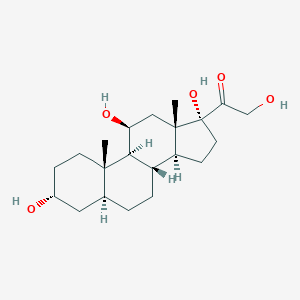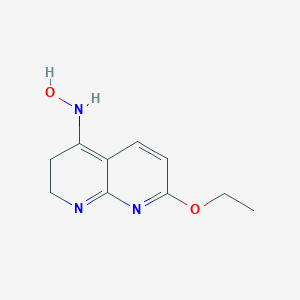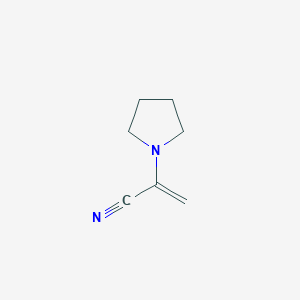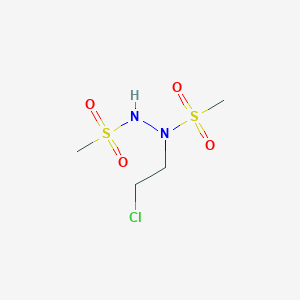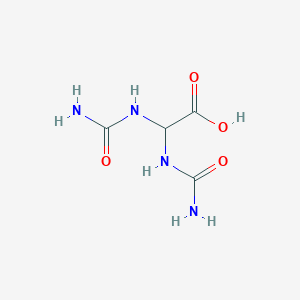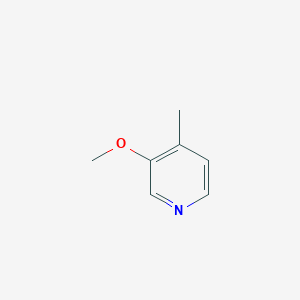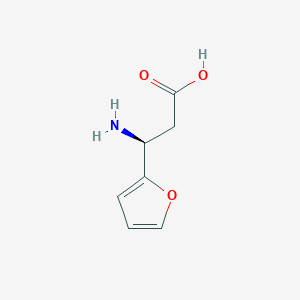![molecular formula C20H13N B135651 苯并[a]蒽-7-腈 CAS No. 63018-69-9](/img/structure/B135651.png)
苯并[a]蒽-7-腈
描述
Benz[a]anthracene-7-acetonitrile is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H13N. This compound is known for its complex structure, consisting of fused aromatic rings and a nitrile group.
科学研究应用
Benz[a]anthracene-7-acetonitrile is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Used in studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential role in understanding the mechanisms of carcinogenesis and mutagenesis.
Industry: Utilized in the development of advanced materials and chemical sensors
作用机制
Target of Action
Benz[a]anthracene-7-acetonitrile is a biochemical used in proteomics research . .
Mode of Action
It is known that the metabolism of benz[a]anthracene, a related compound, involves cytochrome p450 enzymes and epoxide hydrolase . These enzymes lead to the formation of various dihydrodiols, which are further metabolized to form carcinogenic compounds .
Biochemical Pathways
Benz[a]anthracene, a related compound, is known to be involved in the formation of epoxides and dihydrodiols . These metabolites are formed as a result of the action of PAH metabolizing enzymes present in all tissues .
Result of Action
Benz[a]anthracene, a related compound, has been found to be genotoxic and carcinogenic in animal studies . It has been shown to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection .
Action Environment
A study on the ozonation of benz[a]anthracene, a related compound, suggests that environmental factors such as temperature and the presence of other chemicals can influence its degradation .
生化分析
Biochemical Properties
It is known that benz[a]anthracene, a related compound, is a polycyclic aromatic hydrocarbon (PAH) produced during the incomplete combustion of carbon-containing fuels
Cellular Effects
Benz[a]anthracene, a related compound, has been shown to induce oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes
Molecular Mechanism
Benz[a]anthracene, a related compound, is known to be metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase
Temporal Effects in Laboratory Settings
Benz[a]anthracene, a related compound, has been shown to induce changes in cell viability over time
Dosage Effects in Animal Models
Benz[a]anthracene, a related compound, has been shown to induce pulmonary toxicity in rats at high doses
Metabolic Pathways
Benz[a]anthracene, a related compound, is known to be transformed or metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase
Transport and Distribution
Benz[a]anthracene, a related compound, has been shown to be distributed in various environmental places such as fresh water, marine sediment, sand, and also in the atmosphere
Subcellular Localization
Benz[a]anthracene, a related compound, is known to be localized in various compartments within the cell due to its lipophilic nature
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-acetonitrile typically involves the reaction of Benz[a]anthracene with acetonitrile under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The process involves heating the reactants to a high temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Benz[a]anthracene-7-acetonitrile may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: Benz[a]anthracene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
相似化合物的比较
Benz[a]anthracene-7-acetonitrile can be compared with other polycyclic aromatic hydrocarbons such as:
- Benz[a]anthracene
- Chrysene
- Benzo[j]fluoranthene
- Benzo[e]pyrene
- Benzo[k]fluoranthene
- Benzo[a]pyrene
- Dibenzo[a,h]anthracene
Uniqueness: Benz[a]anthracene-7-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons .
属性
IUPAC Name |
2-benzo[a]anthracen-7-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUNAACTDWPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212252 | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63018-69-9 | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracen-7-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


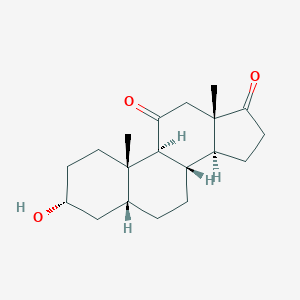
![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)
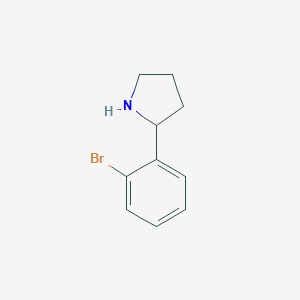

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
